rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans
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Overview
Description
rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with a thiophene group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Thiophene Group: The thiophene group can be introduced via a substitution reaction, where a halogenated thiophene reacts with the pyrrolidine ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrrolidine ring or the thiophene group, resulting in the formation of reduced derivatives.
Substitution: The thiophene group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogenated thiophenes and nucleophiles such as amines or alcohols are used under appropriate conditions.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced pyrrolidine derivatives, reduced thiophene derivatives.
Substitution Products: Functionalized thiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent due to its biological activity.
Industry
Material Science: Applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid
- (2S,5S)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid
- (2R,5R)-5-(furan-2-yl)pyrrolidine-2-carboxylic acid
Uniqueness
rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans is unique due to its specific stereochemistry and the presence of the thiophene group, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
1955493-89-6 |
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Molecular Formula |
C9H12ClNO2S |
Molecular Weight |
233.72 g/mol |
IUPAC Name |
(2S,5S)-5-thiophen-2-ylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO2S.ClH/c11-9(12)7-4-3-6(10-7)8-2-1-5-13-8;/h1-2,5-7,10H,3-4H2,(H,11,12);1H/t6-,7-;/m0./s1 |
InChI Key |
JVKMPYBKGPHUEY-LEUCUCNGSA-N |
Isomeric SMILES |
C1C[C@H](N[C@@H]1C2=CC=CS2)C(=O)O.Cl |
Canonical SMILES |
C1CC(NC1C2=CC=CS2)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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